Cas no 1448070-71-0 (N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide)

N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide
- 1448070-71-0
- N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide
- AKOS024559354
- F6436-1451
- N-[1-(FURAN-2-CARBONYL)-2,3-DIHYDROINDOL-6-YL]-1-METHYLPYRAZOLE-4-SULFONAMIDE
-
- インチ: 1S/C17H16N4O4S/c1-20-11-14(10-18-20)26(23,24)19-13-5-4-12-6-7-21(15(12)9-13)17(22)16-3-2-8-25-16/h2-5,8-11,19H,6-7H2,1H3
- InChIKey: UEXOSSIOOJIUJC-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NN(C)C=1)(NC1C=CC2=C(C=1)N(C(C1=CC=CO1)=O)CC2)(=O)=O
計算された属性
- せいみつぶんしりょう: 372.08922618g/mol
- どういたいしつりょう: 372.08922618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 637
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 106Ų
N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-1451-75mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-5mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-2mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-4mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-25mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-5μmol |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-10μmol |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-1mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-10mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-1451-50mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-1H-pyrazole-4-sulfonamide |
1448070-71-0 | 50mg |
$160.0 | 2023-09-09 |
N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide 関連文献
-
2. Book reviews
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
10. Book reviews
N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamideに関する追加情報
Recent Advances in the Study of N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 1448070-71-0)
The compound N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 1448070-71-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The furan and indole moieties in its structure are believed to contribute to its high binding affinity and selectivity towards target proteins. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits nanomolar inhibitory activity against a key kinase implicated in tumor progression, making it a promising candidate for further development in oncology.
In addition to its kinase inhibitory properties, the sulfonamide group in the molecule has been shown to enhance its pharmacokinetic profile, including improved solubility and metabolic stability. Preclinical evaluations in animal models have reported favorable bioavailability and low toxicity, which are critical for advancing the compound to clinical trials. Researchers are also exploring its potential in combination therapies, where it may synergize with existing chemotherapeutic agents to overcome drug resistance.
Despite these promising results, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Computational modeling and structure-activity relationship (SAR) studies are currently underway to refine its chemical structure and improve its therapeutic index. The ongoing research underscores the importance of this molecule as a versatile scaffold for developing next-generation therapeutics in areas such as cancer, autoimmune diseases, and infectious diseases.
In conclusion, N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide represents a compelling case study in the intersection of chemical synthesis and biological application. Its continued investigation holds the potential to yield novel insights and therapeutic breakthroughs in the coming years.
1448070-71-0 (N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methyl-1H-pyrazole-4-sulfonamide) 関連製品
- 19393-96-5(1-Bromo-2,4,6-trichlorobenzene)
- 66041-26-7(5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)
- 709006-88-2(N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide)
- 2227910-51-0(rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol)
- 2309188-49-4(3-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline)
- 1357352-04-5(tert-butyl 6-amino-2-azabicyclo2.2.2octane-2-carboxylate, Mixture of diastereomers)
- 1226429-11-3(N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide)
- 2172491-95-9(3-Amino-4-(pyrimidin-2-yl)butan-1-ol)
- 2034236-16-1(3-{5-(furan-3-yl)pyridin-3-ylmethyl}-1-(2-phenylethyl)urea)
- 1803585-23-0(2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride)




